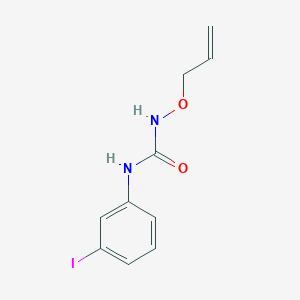
Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, especially in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is not yet fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is also believed to inhibit the growth of bacteria and viruses by interfering with their metabolic processes.
Biochemical and Physiological Effects:
Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to decrease the level of reactive oxygen species (ROS) in cancer cells, which is associated with the induction of apoptosis. The compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial and viral nucleic acids, which is responsible for its antimicrobial and antiviral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is high. The compound is stable under normal laboratory conditions and can be stored for an extended period. However, the compound has some limitations for lab experiments. It is insoluble in water, which makes it challenging to use in aqueous-based experiments. The compound is also sensitive to air and light, which can affect its stability and purity.
Direcciones Futuras
Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate has several potential future directions. One possible direction is to investigate the compound's mechanism of action in more detail to identify its molecular targets. Another direction is to explore the compound's potential applications in other fields, such as agriculture and material science. Additionally, further studies are needed to evaluate the compound's safety and toxicity profiles in vivo. Finally, the development of novel derivatives of Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate with improved properties and activities is a promising direction for future research.
Conclusion:
In conclusion, Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is a promising compound with potential applications in various fields, especially in medicinal chemistry. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the compound's properties and activities and to develop novel derivatives with improved properties.
Métodos De Síntesis
The synthesis of Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate involves the reaction of 2,3-dichlorobenzaldehyde, ethyl acetoacetate, and thiourea in the presence of a catalytic amount of piperidine. The reaction proceeds under reflux conditions in ethanol, and the product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer, antimicrobial, and antiviral activities. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been reported to possess potent antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Propiedades
Nombre del producto |
Methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
|---|---|
Fórmula molecular |
C14H14Cl2N2O2S |
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
methyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H14Cl2N2O2S/c1-7-10(13(19)20-3)12(17-14(21)18(7)2)8-5-4-6-9(15)11(8)16/h4-6,12H,1-3H3,(H,17,21) |
Clave InChI |
QDAVPHBHZKOOMV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1C)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
SMILES canónico |
CC1=C(C(NC(=S)N1C)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254974.png)
![1-benzyl-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254975.png)
![tetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B254976.png)
![3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254978.png)
![3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254983.png)

![5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid](/img/structure/B254987.png)

![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B254990.png)
![2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B254991.png)
![N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B254992.png)


![2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255002.png)